molecular formula C11H7ClN2O B3032588 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile CAS No. 26454-85-3

2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile

Cat. No.: B3032588
CAS No.: 26454-85-3
M. Wt: 218.64 g/mol
InChI Key: MXGPVKXKRRYSCC-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile is an organic compound with the molecular formula C11H7ClN2O It is a furan derivative, characterized by the presence of an amino group at the 2-position, a chlorophenyl group at the 5-position, and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate can yield the desired furan derivative . The reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-phenylfuran-3-carbonitrile: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.

    2-Amino-5-(4-methylphenyl)furan-3-carbonitrile: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties and applications.

Uniqueness

2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where the chlorophenyl group plays a crucial role in the desired chemical or biological activity.

Biological Activity

2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile is an organic compound characterized by its furan ring, amino group, and a chlorophenyl moiety. Its molecular formula is C11H8ClN3O, and it exhibits significant potential for various biological activities due to its unique structural features. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure plays a crucial role in its biological activity. The presence of the amino group and carbonitrile functional group enhances its reactivity, allowing it to participate in various biological interactions. The 4-chlorophenyl substituent is particularly notable for influencing the compound's pharmacological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against a range of microorganisms. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action appears to involve disruption of microbial cell walls and inhibition of essential metabolic processes.

MicroorganismActivity LevelMinimum Inhibitory Concentration (MIC)
Escherichia coliModerate32 µg/mL
Staphylococcus aureusStrong16 µg/mL
Candida albicansModerate64 µg/mL

The presence of the chlorine atom in the para position of the phenyl ring has been shown to enhance antibacterial and antifungal activity significantly .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties . Studies indicate that the compound can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

A comparative analysis with related compounds shows that those with similar structures exhibit varying degrees of anticancer activity:

Compound NameNotable Activities
2-Amino-4,5-dihydrothiophene-3-carbonitrilesAntimicrobial and anticancer properties
2-Amino-4H-pyran derivativesAntiviral and anti-inflammatory effects
5-Amino-1H-pyrazole derivativesSignificant anticancer activity

These findings suggest that structural modifications can lead to enhanced biological activities, making it a candidate for further drug development .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , which have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy using standard methods such as disc diffusion and broth microdilution against multiple strains, confirming its effectiveness against various pathogens.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.

Properties

IUPAC Name

2-amino-5-(4-chlorophenyl)furan-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-9-3-1-7(2-4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGPVKXKRRYSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396970
Record name 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26454-85-3
Record name 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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